Pseudoginsenoside Rt5

Overview

Description

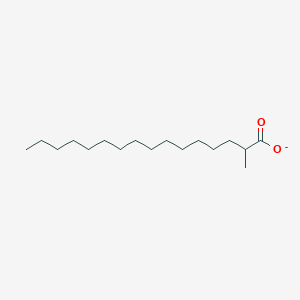

. It belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological activities. Pseudoginsenoside RT5 has a molecular formula of C36H62O10 and a molecular weight of 654.88 g/mol .

Scientific Research Applications

Pseudoginsenoside RT5 has a wide range of scientific research applications:

Future Directions

The future directions for research on Pseudoginsenoside Rt5 could include further elucidation of its biosynthesis pathways, molecular structure, and mechanism of action. Additionally, more research could be conducted to explore its potential therapeutic applications given its observed protective effects against cisplatin-induced nephrotoxicity and its antibacterial, antitumor, and anti-malaria effects .

Mechanism of Action

- Impact on Bioavailability :

- Molecular and Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Pseudoginsenoside Rt5 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme UDP-glycosyltransferase, which catalyzes the glycosylation of this compound, converting it into other ginsenosides . This interaction is essential for the biosynthesis of ginsenosides and their subsequent biological activities. Additionally, this compound has been shown to inhibit oxidative stress in kidney tissues, thereby protecting against nephrotoxicity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to ameliorate cisplatin-induced nephrotoxicity by reducing oxidative stress and tubular apoptosis in kidney cells . Furthermore, this compound does not interfere with the anti-cancer effects of cisplatin, making it a promising candidate for combination therapy in cancer treatment . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against nephrotoxicity.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to specific biomolecules, leading to the inhibition of oxidative stress and apoptosis in kidney cells . This compound also modulates gene expression, particularly genes involved in oxidative stress and apoptosis pathways. This modulation is achieved through the interaction with transcription factors and other regulatory proteins, resulting in the protective effects observed in nephrotoxicity models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its biological activity for extended periods . In in vitro and in vivo studies, this compound has shown long-term protective effects against nephrotoxicity, with sustained inhibition of oxidative stress and apoptosis in kidney cells . These findings suggest that this compound is a stable and effective compound for long-term use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage of 10 mg/kg of this compound can significantly attenuate cisplatin-induced nephrotoxicity without compromising the anti-cancer effects of cisplatin . Higher doses may lead to adverse effects, including potential toxicity. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to maximize the benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with UDP-glycosyltransferase enzymes . These enzymes catalyze the glycosylation of this compound, converting it into other ginsenosides such as 20S, 24S-MR2 . This conversion is essential for the biosynthesis and biological activity of ginsenosides. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which is essential for its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules and exerts its protective effects against nephrotoxicity and other conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudoginsenoside RT5 is primarily obtained through extraction from Panax quinquefolium. The extraction process involves several steps:

Alcohol Extraction: The dried roots of Panax quinquefolium are subjected to alcohol extraction.

Chromatography: The extract is then purified using positive and reverse phase silica gel column chromatography.

Recrystallization: The final product is obtained through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and chromatography equipment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pseudoginsenoside RT5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .

Comparison with Similar Compounds

Pseudoginsenoside RT5 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rh2

- Ginsenoside F1

These compounds share similar core structures but differ in their sugar moieties and functional groups, leading to distinct biological activities .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUXXNNRFNUAY-JLXGCTMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98474-78-3 | |

| Record name | 98474-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical methods used to isolate and identify ginsenosides from plants?

A1: Researchers commonly employ techniques like column chromatography, often utilizing silica gel and reversed-phase (RP) columns, to separate and purify ginsenosides from plant extracts []. Structural identification relies heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q2: Are there any known enzymatic steps involved in the biosynthesis of ginsenosides similar in structure to Pseudoginsenoside RT5?

A2: While the provided research doesn't directly investigate this compound biosynthesis, the study on Panax vietnamensis var. fuscidiscus highlights the role of UDP-glycosyltransferases in forming ocotillol-type ginsenosides like Majonoside R2 []. These enzymes catalyze the transfer of sugar moieties, influencing the structural diversity and potentially the biological activity of ginsenosides. Further research is needed to determine if similar enzymes are involved in this compound biosynthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide](/img/structure/B1258957.png)

![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)

![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)

![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)